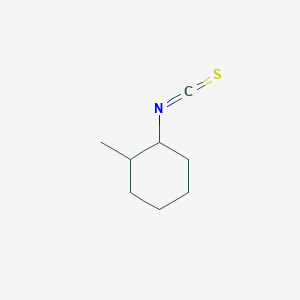

1-Isothiocyanato-2-methylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

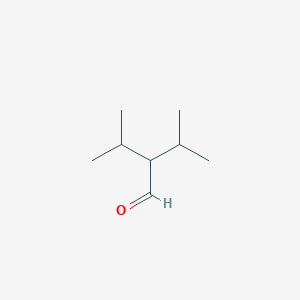

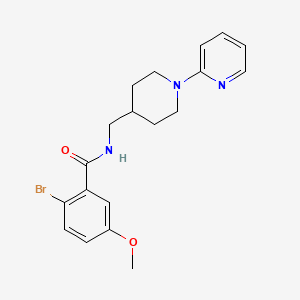

1-Isothiocyanato-2-methylcyclohexane is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Isothiocyanato-2-methylcyclohexane is 1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 . The molecule contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 isothiocyanate .Physical And Chemical Properties Analysis

1-Isothiocyanato-2-methylcyclohexane is a liquid at room temperature . It has a predicted melting point of 10.92° C and a predicted boiling point of 235.8° C at 760 mmHg . The predicted density is 1.1 g/mL, and the predicted refractive index is n 20D 1.56 .Applications De Recherche Scientifique

Pharmacology: Anticarcinogenic Potential

Isothiocyanates, including 1-Isothiocyanato-2-methylcyclohexane , have been studied for their anticarcinogenic properties . They are known to activate detoxification enzymes and inhibit carcinogen-activating enzymes, which can help in the prevention of cancer development. The compound’s ability to modulate signaling pathways that control cell growth, apoptosis, and inflammation makes it a potential candidate for cancer chemoprevention research.

Agriculture: Biopesticidal Activity

In agriculture, isothiocyanates serve as biopesticides due to their natural occurrence in many plants that exhibit pest-resistant properties . 1-Isothiocyanato-2-methylcyclohexane could be explored for its effectiveness in protecting crops against pests and diseases, potentially reducing the reliance on synthetic pesticides.

Industrial Applications: Chemical Synthesis

The compound is used as an intermediate in the synthesis of various chemicals. Its reactivity with amines to form isothiocyanates is particularly valuable in creating compounds with diverse industrial applications, including the production of pharmaceuticals and agrochemicals .

Biochemistry: Enzyme Inhibition

Isothiocyanates are known to inhibit certain enzymes that contribute to disease progression1-Isothiocyanato-2-methylcyclohexane could be utilized in biochemical research to study its inhibitory effects on enzymes related to inflammatory and neurodegenerative diseases .

Environmental Science: Detoxification of Pollutants

Research in environmental science could explore the use of 1-Isothiocyanato-2-methylcyclohexane in the detoxification of environmental pollutants. Its properties may help in breaking down or neutralizing toxic substances, contributing to environmental remediation efforts .

Food Science: Preservation and Flavoring

Isothiocyanates are known for their role in food preservation and flavoring due to their antimicrobial and antioxidant properties . 1-Isothiocyanato-2-methylcyclohexane could be investigated for its potential use in extending the shelf life of food products and enhancing their flavor profile.

Safety and Hazards

1-Isothiocyanato-2-methylcyclohexane is classified as a dangerous substance. It has hazard statements H302, H312, H315, H318, H332, H334, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Isothiocyanates, including 1-Isothiocyanato-2-methylcyclohexane, are known to have numerous protein targets . They exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .

Mode of Action

Isothiocyanates are chemoselective electrophiles and are widely applied in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Biochemical Pathways

Isothiocyanates affect multiple biochemical pathways. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Pharmacokinetics

It’s known that isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . The conversion of glucosinolates to isothiocyanates occurs via the myrosinase reaction .

Result of Action

The result of the action of isothiocyanates includes the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .

Action Environment

The action of 1-Isothiocyanato-2-methylcyclohexane can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the compound’s efficacy can be influenced by the presence of other compounds in the environment, such as other proteins or metabolites.

Propriétés

IUPAC Name |

1-isothiocyanato-2-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMGXEOAUNVRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

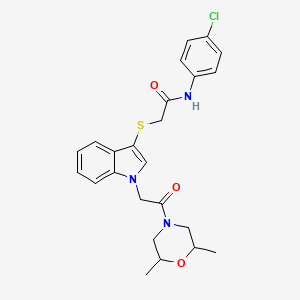

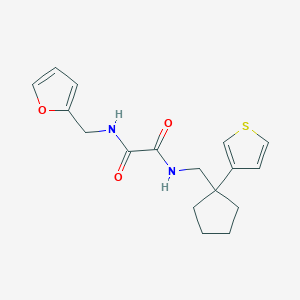

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)

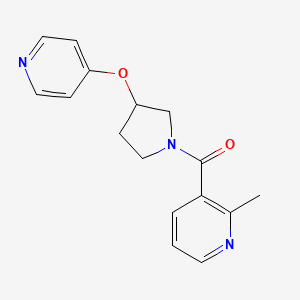

![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)

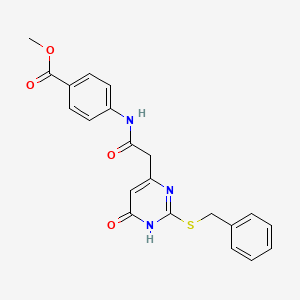

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)

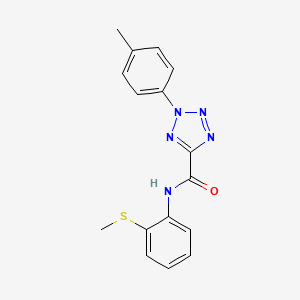

![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)